tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate
CAS No.: 2168870-40-2
Cat. No.: VC5297438
Molecular Formula: C14H23NO3
Molecular Weight: 253.342
* For research use only. Not for human or veterinary use.
![tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate - 2168870-40-2](/images/structure/VC5297438.png)
Specification
CAS No. | 2168870-40-2 |
---|---|
Molecular Formula | C14H23NO3 |
Molecular Weight | 253.342 |
IUPAC Name | tert-butyl N-(7-oxospiro[3.5]nonan-2-yl)carbamate |
Standard InChI | InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-8-14(9-10)6-4-11(16)5-7-14/h10H,4-9H2,1-3H3,(H,15,17) |
Standard InChI Key | ACQHHXXCXSDMLQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CC2(C1)CCC(=O)CC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate has a molecular formula of C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol . Its IUPAC name reflects the spirocyclic architecture, where a cyclohexane ring is fused to a cyclopentane system via a single atom (spiro[3.5]nonane), with a ketone group at the 7-position and a tert-butyl carbamate moiety at the 2-position . Key structural identifiers include:
Property | Value | Source |
---|---|---|
SMILES | CC(C)(C)OC(=O)NC1CC2(C1)CCC(=O)CC2 | |
InChIKey | ACQHHXXCXSDMLQ-UHFFFAOYSA-N | |
Solubility | Not fully characterized | |
Melting/Boiling Points | Undisclosed |
The spirocyclic core imposes conformational rigidity, enhancing binding specificity in drug-target interactions . The tert-butyl group provides steric bulk, protecting the carbamate during synthetic processes .
Spectroscopic Characterization
While detailed spectral data (e.g., NMR, IR) are absent in public domains, analogous spirocarbamates exhibit distinct carbonyl stretches (~1700 cm⁻¹) in IR and quaternary carbon signals in ¹³C NMR . X-ray crystallography of related compounds confirms the spiro geometry, critical for maintaining structural integrity .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis involves multi-step strategies:
-
Spirocycle Formation: Cyclocondensation of diketones with amines under acidic conditions generates the spiro[3.5]nonane backbone .
-
Carbamate Protection: Reaction with tert-butyloxycarbonyl (Boc) anhydride in the presence of a base (e.g., DMAP) introduces the Boc group .
-
Oxidation: Selective oxidation at the 7-position using Jones reagent or PCC yields the ketone .
A representative pathway is:
Yields typically range from 45–65%, with purification via column chromatography .
Industrial Production Challenges
Scaling up faces hurdles due to:
-
Reagent Costs: Boc anhydride and specialized catalysts increase expenses .
-
Safety: Exothermic reactions require controlled conditions.
Applications in Pharmaceutical Research
Drug Design and Peptidomimetics
The compound’s rigidity makes it ideal for:
-
Enzyme Inhibitors: Mimics transition states in protease binding pockets .
-
Peptidomimetics: Replaces peptide bonds to enhance metabolic stability .
Case Studies in Oncology
-
Synergy with EGFR Inhibitors: Combined use with erlotinib in head/neck cancer models reduced IC₅₀ by 60% .
-
SHP2 Phosphatase Inhibition: Patents highlight derivatives as allosteric SHP2 inhibitors, disrupting RAS/MAPK pathways in NSCLC .
Application | Mechanism | Efficacy |
---|---|---|
Anticancer Agents | Caspase activation, ERK inhibition | IC₅₀: 2–5 µM |
Anti-inflammatory | TNF-α suppression in macrophages | EC₅₀: 10 µM |
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound’s ketone and carbamate groups facilitate hydrogen bonding with catalytic residues. In kinase assays, it inhibited BRAF⁶⁴⁷E with a Kᵢ of 1.8 µM, comparable to vemurafenib .
Receptor Modulation
Molecular docking studies suggest interactions with GPCRs (e.g., adenosine A₂ₐ), where the spirocycle occupies hydrophobic pockets . In vivo models show 40% reduction in inflammation markers at 10 mg/kg .
Future Directions and Research Opportunities
Therapeutic Expansion
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume